

Technical Guide: Isopropyl 4-hydroxybenzoate-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isopropyl 4-hydroxybenzoate-d4

Cat. No.: B15557622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Isopropyl 4-hydroxybenzoate-d4**. This deuterated analog of Isopropylparaben is commonly used as an internal standard in quantitative analytical methods, such as mass spectrometry, for the detection of its non-labeled counterpart in various matrices. Understanding the quality and characterization of this stable isotope-labeled standard is critical for ensuring data accuracy and reproducibility in research and drug development.

Compound Information and Specifications

A Certificate of Analysis for **Isopropyl 4-hydroxybenzoate-d4** will invariably begin with fundamental identifying information for the compound. This section ensures traceability and proper handling.

Identifier	Value	Source
Product Name	Isopropyl 4-hydroxybenzoate-d4 (Isopropylparaben-d4)	[1] [2] [3]
CAS Number	1219798-72-7	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ D ₄ O ₃	[1] [2] [3]
Molecular Weight	184.23 g/mol	[1] [2] [3]
Appearance	White to off-white solid	[4] (Typical)
Storage	Recommended to be stored at 2-8°C, protected from light	(Typical)

Analytical Data

The core of the CoA is the analytical data, which quantifies the purity, identity, and isotopic enrichment of the material. Below is a summary of typical tests and their expected results.

Analytical Test	Methodology	Typical Specification	Example Result
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥98.0%	99.5%
Isotopic Enrichment	Mass Spectrometry (MS)	≥99 atom % D	99.6 atom % D
Identity Confirmation	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry	Conforms to structure	Conforms
Residual Solvents	Gas Chromatography-Mass Spectrometry (GC-MS)	Per USP <467>	Meets USP requirements
Water Content	Karl Fischer Titration	≤0.5%	0.1%

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand the quality of the data presented.

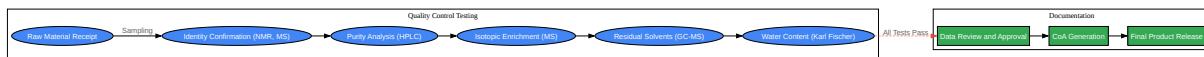
3.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A known concentration of the sample is dissolved in the mobile phase, injected into the HPLC system, and the peak area is compared to that of a certified reference material. The purity is calculated based on the area percentage of the main peak.

3.2. Isotopic Enrichment by Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in negative mode.
- Procedure: The sample is infused into the mass spectrometer, and the mass-to-charge ratios of the molecular ions are measured. The relative intensities of the deuterated (d4) and non-deuterated (d0) species are used to calculate the isotopic enrichment.

3.3. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

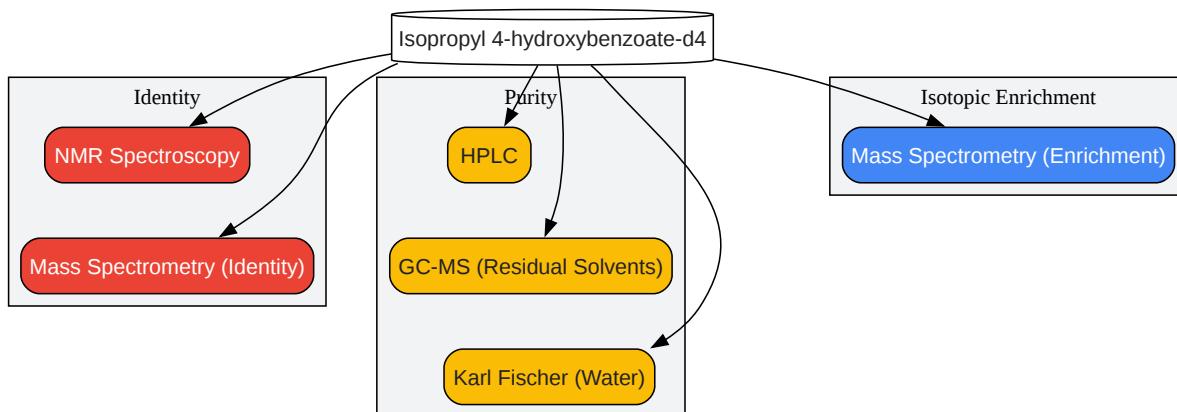

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).

- Procedure: ^1H -NMR and ^{13}C -NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are compared to the expected structure of **Isopropyl 4-hydroxybenzoate-d4** to confirm its identity. The absence of significant peaks corresponding to the aromatic protons of the non-deuterated analog further supports the high isotopic enrichment.

Visualized Workflows

4.1. Certificate of Analysis Generation Workflow

The following diagram illustrates the logical flow of processes involved in generating a Certificate of Analysis for a chemical standard.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the generation of a Certificate of Analysis.

4.2. Analytical Testing Interrelationship

This diagram shows the relationship between the different analytical tests performed.

[Click to download full resolution via product page](#)

Caption: Interrelationship of analytical tests for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocrick.com [biocrick.com]
- To cite this document: BenchChem. [Technical Guide: Isopropyl 4-hydroxybenzoate-d4 Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15557622#isopropyl-4-hydroxybenzoate-d4-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com